molecular formula C20H22N6O2 B2800800 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide CAS No. 2034347-77-6

3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide

Cat. No.: B2800800
CAS No.: 2034347-77-6
M. Wt: 378.436
InChI Key: JRROJHVWOXPVBE-UHFFFAOYSA-N
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Description

3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide is a synthetic organic compound with the molecular formula C20H22N6O2 and a molecular weight of 378.43 g/mol . This complex molecule features a tetrahydropyrazinoindazole core linked to a pyridine N-oxide group via a piperazine carbonyl linker, a structure often associated with potential pharmacological activity. Compounds with similar piperazine and heteroaromatic frameworks are frequently investigated in medicinal chemistry for their receptor-binding properties and have been explored as modulators of various biological targets, such as enzyme inhibitors . The presence of the pyridine N-oxide can significantly influence the compound's solubility, polarity, and metal-chelating properties, making it a valuable scaffold for structure-activity relationship (SAR) studies. Researchers may utilize this compound as a key intermediate or building block in the synthesis of more complex molecules, or as a pharmacological probe to study specific biochemical pathways. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1-oxidopyridin-1-ium-3-yl)-[4-(7,8,9,10-tetrahydropyrazino[1,2-b]indazol-1-yl)piperazin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c27-20(15-4-3-8-25(28)14-15)24-12-10-23(11-13-24)19-18-16-5-1-2-6-17(16)22-26(18)9-7-21-19/h3-4,7-9,14H,1-2,5-6,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRROJHVWOXPVBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN3C=CN=C(C3=C2C1)N4CCN(CC4)C(=O)C5=C[N+](=CC=C5)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide typically involves multiple steps, including the formation of the pyrazinoindazole core and subsequent functionalization. One common method involves the Ugi reaction, which is a multicomponent reaction that combines an aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide intermediate. This intermediate undergoes intramolecular cyclization to form the pyrazinoindazole core .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This can include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency. Additionally, purification techniques such as crystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

    Substitution: Substitution reactions can introduce new substituents onto the pyrazinoindazole core, potentially enhancing its properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents such as dimethyl sulfoxide (DMSO) or acetonitrile .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrazinoindazole compounds.

Scientific Research Applications

3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 3-(4-(7,8,9,10-Tetrahydropyrazino[1,2-b]indazol-1-yl)piperazine-1-carbonyl)pyridine 1-oxide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, which can modulate various biological processes. For example, it may act as an inhibitor of cyclo-oxygenase-2 (COX-2), reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Structural Analogues from Patent Literature

A 2023 European patent () describes derivatives of 4H-pyrazino[1,2-a]pyrimidin-4-one and 4H-pyrido[1,2-a]pyrimidin-4-one with piperazine-based substituents. Key comparisons include:

Compound Class Core Structure Substituents Functional Implications
Target Compound Pyrazino[1,2-b]indazole Piperazine-carbonyl-pyridine 1-oxide Enhanced polarity; potential kinase binding
Patent Derivatives (e.g., EP 2023) Pyrazino/pyrido-pyrimidinones 7-(Piperazin-1-yl), 7-(4-methylpiperazin-1-yl) Improved solubility and metabolic stability
  • Key Difference : The target compound’s pyridine 1-oxide introduces an electron-withdrawing group absent in patent derivatives, which may alter electronic properties and target engagement .

Piperazine-Linked Indazole Derivatives

highlights 1-(Piperazin-1-yl)-7,8,9,10-tetrahydropyrazino[1,2-b]indazole hydrochloride, a close analog lacking the pyridine oxide and carbonyl linker.

Property Target Compound 1-(Piperazin-1-yl)-... Hydrochloride
Solubility Moderate (oxide enhances polarity) High (hydrochloride salt)
Synthetic Complexity Higher (carbonyl and oxide steps) Lower (direct piperazine attachment)
Bioactivity Hypothesized kinase inhibition Likely kinase inhibition (structural analogy)

The hydrochloride derivative’s ionic nature improves solubility but may reduce blood-brain barrier penetration compared to the target compound’s neutral pyridine oxide .

Tetrahydroimidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (–5) share:

  • Tetrahydro heterocyclic cores.
  • Electron-withdrawing substituents (e.g., nitro, cyano).
Feature Target Compound Imidazo[1,2-a]pyridine Derivatives
Electron Effects Pyridine oxide (moderate EWG) Nitro (strong EWG), cyano (moderate EWG)
Synthetic Routes Multi-step (piperazine coupling) One-pot two-step reactions
Therapeutic Potential Kinase/receptor modulation Unclear (limited bioactivity data)

The nitro group in imidazo derivatives may confer higher reactivity but also toxicity risks, whereas the pyridine oxide offers a balance of stability and polarity .

Pyrazolopyrimidine and Triazolopyrimidine Derivatives

discusses pyrazolo[3,4-d]pyrimidines and triazolo[1,5-c]pyrimidines , which differ in core structure but share modular substitution patterns.

Aspect Target Compound Pyrazolopyrimidines
Core Rigidity Flexible (piperazine linker) Rigid (fused rings)
Substituent Diversity Limited (fixed oxide/carbonyl) High (e.g., hydrazine, imino groups)
Isomerization Unlikely Observed (e.g., triazolo isomerization)

Q & A

Advanced Question | Data Analysis

  • 2D NMR Techniques : COSY or HSQC can disentangle overlapping signals in complex heterocycles .
  • Isotopic Labeling : Deuterated solvents (e.g., DMSO-d6 in ) simplify splitting patterns .
  • HRMS Cross-Validation : Confirm molecular formulas when NMR is ambiguous (e.g., used HRMS to validate C15H11N5) .
  • Comparative Analysis : Benchmark against structurally similar compounds (e.g., ’s tetrahydroimidazopyridine derivatives) .

How can the stability of this compound under varying pH and temperature conditions be systematically evaluated?

Advanced Question | Stability Profiling
Methodology includes:

  • Accelerated Stability Studies : Incubate the compound at 25°C, 40°C, and 60°C in buffers (pH 1–13) for 1–4 weeks. Monitor degradation via HPLC ( emphasizes controlled storage conditions) .
  • Thermogravimetric Analysis (TGA) : Assess thermal decomposition thresholds .
  • Light Exposure Tests : UV-Vis spectroscopy to detect photo degradation products.

What purification techniques are most effective for isolating this compound from complex reaction mixtures?

Intermediate Question | Purification Strategies

  • Reversed-Phase Chromatography : Used in with acetonitrile/water gradients (0–50%) to isolate thiourea derivatives .
  • Recrystallization : Ethanol or DMSO as solvents for crystallizing polar intermediates (e.g., ’s 55% purity compound) .
  • Liquid-Liquid Extraction : Dichloromethane/water partitioning removes hydrophilic byproducts () .

How to design in vitro assays to evaluate potential biological activity (e.g., kinase inhibition)?

Advanced Question | Biological Evaluation

  • Target Selection : Prioritize kinases or enzymes with structural homology to known targets (e.g., ’s oxadiazole-based compounds for antibacterial activity) .
  • Assay Conditions : Use fluorescence polarization (FP) or ATP-coupled assays at physiological pH and temperature.
  • Dose-Response Analysis : Test 0.1–100 µM concentrations; calculate IC50 values using nonlinear regression.
  • Control Compounds : Include reference inhibitors (e.g., staurosporine for kinase assays) .

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